"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" CAS 39263-34-8
"N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide" CAS 39263-34-8
An In-Depth Technical Guide to N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide (CAS 39263-34-8)
Executive Summary
N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide, hereafter referred to as CNDF, is a highly functionalized aromatic compound of significant interest in modern medicinal chemistry. With the CAS number 39263-34-8, this yellow crystalline solid serves not as an end-product but as a critical, high-potential intermediate in the synthesis of complex heterocyclic structures.[1][2] Its primary and most notable application is as a key building block in the manufacturing of Tucatinib, a highly selective tyrosine kinase inhibitor approved for the treatment of HER2-positive breast cancer.[1][3][4] This guide provides a comprehensive overview of CNDF, detailing its physicochemical properties, a field-tested synthetic protocol, its pivotal role in the synthesis of quinazoline-based APIs like Tucatinib, and its broader reactivity profile for further research and development.
Physicochemical Properties & Structural Elucidation
A thorough understanding of a synthetic intermediate begins with its fundamental properties. CNDF is characterized by the presence of three key functional groups on a benzene scaffold: a nitrile, a nitro group, and a dimethyliminoformamide (formamidine) moiety. These groups dictate its reactivity, solubility, and handling requirements.
Key Properties
The essential physicochemical data for CNDF are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 39263-34-8 | [1][2][5] |
| Molecular Formula | C₁₀H₁₀N₄O₂ | [1][5] |
| Molecular Weight | 218.21 g/mol | [1][6] |
| Appearance | Yellow Solid / Yellow Crystalline Solid | [1][2] |
| Melting Point | 146-148 °C | [1][2][7] |
| Boiling Point | 387.7 ± 52.0 °C (Predicted) | [1][7] |
| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1][7] |
| IUPAC Name | N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide | [1][6] |
| Common Synonyms | N'-(2-Cyano-4-nitrophenyl)-N,N-dimethylformimidamide; Tucatinib Intermediate | [1][3] |
| Storage | Sealed in a dry environment at 2-8 °C | [5] |
Molecular Structure & Crystallography
The molecular structure of CNDF has been elucidated by X-ray diffraction, providing critical insights into its conformation and intermolecular interactions.[8][9]
Caption: 2D Structure of N'-(2-Cyano-4-nitrophenyl)-N,N-dimethyliminoformamide.
Key structural findings reveal that the molecule is nearly planar and adopts an E configuration about the C=N azomethine double bond.[9] The formamidine group is only slightly twisted out of the plane of the benzene ring, with a dihedral angle of 18.42°.[9] This planarity facilitates π-system conjugation. The crystal packing is stabilized by a network of intermolecular C—H···O and C—H···N hydrogen bonds, which form centrosymmetric dimers and create chains of molecules running parallel to the b-axis.[8][9]
Synthesis Protocol and Mechanism
The synthesis of CNDF is a robust and high-yielding procedure, predicated on the condensation of a primary aromatic amine with a formamide acetal. This reaction is a cornerstone of heterocyclic chemistry for its efficiency in creating the amidine functionality.
Recommended Synthetic Protocol
This protocol is adapted from established literature procedures.[8][9] It is a self-validating system where reaction completion can be easily monitored by Thin Layer Chromatography (TLC), and the product conveniently crystallizes from the reaction mixture in high purity.
Workflow:
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 5-Nitroanthranilonitrile (2-amino-5-nitrobenzonitrile) (1.0 eq.) in N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq.). Note: DMF-DMA acts as both a reagent and a solvent in this procedure.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 1.5 to 2 hours.
-
Causality: The elevated temperature is necessary to drive the condensation reaction, which involves the elimination of two molecules of methanol. The use of excess DMF-DMA ensures the reaction goes to completion.
-
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), observing the consumption of the starting amine.
-
Crystallization & Isolation: Upon completion, remove the heat source and allow the mixture to cool to room temperature. Subsequently, refrigerate the flask overnight (e.g., at 4 °C).
-
Trustworthiness: The product has low solubility in the cooled reaction medium, leading to spontaneous crystallization of the pure yellow product. This minimizes the need for complex chromatographic purification.
-
-
Purification: Filter the resulting yellow crystals using a Büchner funnel. Wash the crystals thoroughly with cold diethyl ether to remove any residual DMF-DMA and byproducts.
-
Drying: Dry the purified product under vacuum to obtain CNDF as a yellow solid. (Reported yields are typically >90%).[8]
Caption: Step-by-step workflow for the synthesis of CNDF.
Reaction Mechanism
The formation of the formamidine involves a nucleophilic attack of the primary amine onto the electrophilic carbon of DMF-DMA, followed by the elimination of two methanol molecules. This process effectively replaces the two methoxy groups of the acetal with the amino group of the starting material.
Core Application: A Gateway to the Tucatinib Quinazoline Core
The principal value of CNDF in drug development is its role as a precursor to the 4-amino-6-nitroquinazoline core of Tucatinib. The formamidine group serves as an activated and masked one-carbon electrophile, poised for cyclization.
The Key Cyclization Step
In a pivotal step of Tucatinib synthesis, CNDF undergoes a condensation-cyclization reaction with a substituted aniline, such as 4-([1][2][10]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline.[2]
Mechanism Insight:
-
Activation: Under acidic conditions (e.g., acetic acid), the formamidine is protonated, increasing the electrophilicity of the imine carbon.
-
Nucleophilic Attack: The primary amino group of the coupling partner attacks this electrophilic carbon.
-
Elimination & Cyclization: A molecule of dimethylamine is eliminated. The resulting intermediate then undergoes an intramolecular cyclization, where the newly formed secondary amine attacks the nitrile carbon.
-
Tautomerization: A final tautomerization yields the stable aromatic 4-aminoquinazoline ring system.
This reaction is highly efficient for building the quinazoline scaffold, a privileged structure in medicinal chemistry.
Caption: CNDF's role in forming the core of Tucatinib.
Broader Reactivity & Synthetic Potential
While its application in Tucatinib synthesis is paramount, the rich functionality of CNDF makes it a versatile platform for creating diverse chemical entities.
-
Nitro Group Reduction: The nitro group can be selectively reduced to an amine (e.g., using SnCl₂ or catalytic hydrogenation). This unmasks a new nucleophilic site, enabling the synthesis of quinazoline-4,6-diamines, which are also key intermediates.[1]
-
Nitrile Group Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further handles for molecular elaboration.
-
Heterocyclic Synthesis: The formamidine moiety is a well-established precursor for various heterocycles. By reacting CNDF with different binucleophiles (e.g., hydrazines, hydroxylamine), researchers can explore the synthesis of novel triazoles, oxadiazoles, and other ring systems.[4][11]
Safety, Handling, and Toxicology
As a reactive chemical intermediate, CNDF must be handled with appropriate precautions. It is classified as an irritant and is harmful if ingested, inhaled, or absorbed through the skin.[2]
GHS Hazard Classification
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Cat. 4) |
| H315 | Causes skin irritation | Skin Irritation (Cat. 2) |
| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Cat. 4) |
| H335 | May cause respiratory irritation | STOT SE (Cat. 3) |
| Data sourced from PubChem. |
Handling Recommendations
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials. Recommended storage is 2-8 °C.[5]
-
Use: This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use in humans or animals.[3][10]
References
-
N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE, CAS 39263-34-8. LookChem. [Link]
-
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem, National Institutes of Health. [Link]
-
N'-(2-cyano-4-nitrophenyl)-N,N-dimethylmethanimidamide. PubChem, National Institutes of Health. [Link]
-
N'-(2-CYANO-4-NITROPHENYL)-N,N-DIMETHYLIMINOFORMAMIDE|39263-34-8. Changzhou YongXu. [Link]
-
2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. PMC, National Institutes of Health. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
-
2-{[(Dimethylamino)methylidene]amino}-5-nitrobenzonitrile. ResearchGate. [Link]
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